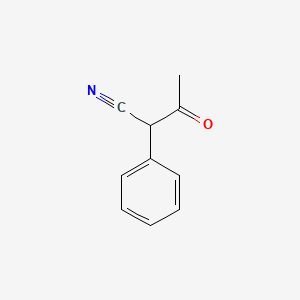

2-Phenylacetoacetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-2-phenylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8(12)10(7-11)9-5-3-2-4-6-9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNWFTMUBKJWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863402 | |

| Record name | alpha-Acetylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4468-48-8 | |

| Record name | α-Acetylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4468-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Acetylphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004468488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylacetoacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylacetoacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylacetoacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, .alpha.-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Acetylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-acetylphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APAAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/302PX39407 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Characteristics of α-Phenylacetoacetonitrile

Introduction

α-Phenylacetoacetonitrile (APAAN), also known as 2-phenylacetoacetonitrile, is an organic compound with the chemical formula C₁₀H₉NO. It is a versatile intermediate in organic synthesis, utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals. The molecule's structure, featuring a phenyl group, a nitrile group, and a ketone group, imparts a unique combination of stability and reactivity. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety protocols, tailored for professionals in research and drug development. Notably, due to its application in the illicit synthesis of phenylacetone (B166967) (P2P), a precursor to amphetamines, APAAN is a controlled substance in many jurisdictions.[1]

Core Chemical and Physical Properties

α-Phenylacetoacetonitrile is a white to light yellow crystalline solid under standard laboratory conditions.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO | [3] |

| Molecular Weight | 159.18 g/mol | [3] |

| IUPAC Name | 3-oxo-2-phenylbutanenitrile | [3] |

| CAS Number | 4468-48-8 | [3] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 92-94 °C | [2][4] |

| Boiling Point | 284.68°C (estimate) | [2][4] |

| Density | ~1.1 g/cm³ | |

| Solubility | Water: Limited solubility. Organic Solvents: Soluble in ethanol (B145695) (15 mg/ml), DMSO (25 mg/ml), DMF (30 mg/ml), methanol, and acetone.[5] | |

| Storage Temperature | -20°C | [2][4] |

Spectroscopic Data

The characterization of α-phenylacetoacetonitrile relies on standard spectroscopic techniques. High-quality mass spectrometry and nuclear magnetic resonance (NMR) data are essential for unambiguous identification and to distinguish it from isomers.[6]

| Spectroscopic Data | Details | Source(s) |

| UV-Vis (λmax) | 264 nm | [5] |

| Mass Spectrometry (MS) | Manually curated mass spectral data is available in databases such as mzCloud and the Cayman Spectral Library.[5][7] These resources are critical for confirming the compound's identity through its fragmentation patterns.[6] | |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR are used to resolve structural ambiguities.[6] |

Experimental Protocols

Synthesis of α-Phenylacetoacetonitrile

The most common laboratory synthesis of APAAN involves the acylation of benzyl (B1604629) cyanide. Two primary methods are frequently cited:

1. Condensation of Benzyl Cyanide with Ethyl Acetate (B1210297):

This procedure utilizes a strong base, such as sodium ethoxide or sodium amide, to deprotonate benzyl cyanide.[8] The resulting carbanion acts as a nucleophile, attacking the carbonyl carbon of ethyl acetate.

-

Methodology:

-

Benzyl cyanide is reacted with sodium amide or sodium ethoxide in a suitable solvent like ether to form the sodium derivative of benzyl cyanide.[8]

-

Ethyl acetate is then added to the reaction mixture.[8] The reaction is typically conducted under controlled temperatures, initially at reflux for a couple of hours, followed by cooling to ensure optimal conditions for the nucleophilic addition and to minimize side reactions.

-

The resulting sodium salt of α-phenylacetoacetonitrile is dissolved in water.[8]

-

The solution is cooled, and the product is precipitated by the slow addition of glacial acetic acid while maintaining a low temperature (below 10°C).[8]

-

The crystalline product is collected by suction filtration and washed with water.[8]

-

Further purification can be achieved by recrystallization from a solvent such as methyl alcohol to yield a colorless to pale straw-colored product with a melting point of 87-89.5°C.[8]

-

2. Alkylation of Benzyl Cyanide with Acetic Anhydride (B1165640):

An alternative method involves the use of acetic anhydride as the acylating agent in the presence of a catalyst.

-

Methodology:

-

Benzyl cyanide is reacted with acetic anhydride.

-

A catalyst, such as sodium ethoxide, is used to facilitate the reaction.

-

Chemical Reactivity and Signaling Pathways

The reactivity of APAAN is dictated by its three functional groups: the ketone, the nitrile, and the acidic α-hydrogen.[6] This allows it to participate in a wide range of chemical transformations.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides. A significant reaction in clandestine chemistry is the acid-catalyzed hydrolysis of APAAN to produce phenylacetone (P2P), which involves the hydrolysis of the nitrile to a β-keto acid intermediate, followed by decarboxylation.[6]

-

Reduction: The ketone group can be reduced to a secondary alcohol (3-hydroxy-2-phenylbutanenitrile), while the nitrile group can also be reduced, depending on the reducing agent and reaction conditions.[6]

-

Condensation: The presence of the acidic α-hydrogen allows for the formation of a carbanion, which can act as a nucleophile in condensation reactions, such as aldol (B89426) condensations.[6]

-

Alkylation: The carbanion formed at the α-carbon can undergo C-alkylation reactions with alcohols or other electrophiles.[6]

Hydrolysis Pathway to Phenylacetone (P2P)

The conversion of APAAN to P2P is a notable reaction pathway. This transformation is typically achieved through acid-catalyzed hydrolysis, for example, using phosphoric acid and heat.

-

Nitrile Hydrolysis: The cyano group is hydrolyzed to a carboxylic acid group, forming a β-keto acid intermediate (phenylacetoacetic acid).[6]

-

Decarboxylation: β-keto acids are unstable and readily undergo decarboxylation upon heating, releasing carbon dioxide to yield phenylacetone.[6]

Safety and Handling

α-Phenylacetoacetonitrile poses several health risks and must be handled with appropriate safety precautions.[9] It is harmful if swallowed, in contact with skin, or if inhaled.[10] It can cause skin, eye, and respiratory tract irritation.[9][10]

| Hazard Category | Precautionary Measures and PPE | Source(s) |

| General Handling | Use with adequate ventilation, preferably in a fume hood. Minimize dust generation. Wash hands thoroughly after handling.[9] | |

| Eye Protection | Wear safety goggles or a face shield to protect against splashes.[9] | |

| Skin Protection | Wear nitrile gloves and a lab coat to prevent skin contact.[9] | |

| Respiratory Protection | In cases of inadequate ventilation or handling large quantities, use a suitable cartridge respirator. | |

| First Aid (Eyes) | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek medical attention.[9] | |

| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9] | |

| First Aid (Inhalation) | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[9] | |

| First Aid (Ingestion) | Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[9] | |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[9] | |

| Spills | Vacuum or sweep up spilled material into a suitable disposal container. Ensure adequate ventilation and avoid generating dust.[9] |

Conclusion

α-Phenylacetoacetonitrile is a chemically significant compound due to the versatile reactivity of its functional groups. Its role as a precursor in the synthesis of pharmaceuticals and other fine chemicals underscores its importance in synthetic organic chemistry. However, its use in the illicit manufacture of controlled substances necessitates strict regulatory control and a thorough understanding of its properties and hazards for safe handling and application in legitimate research and industrial settings.[3] This guide provides the foundational technical information required by professionals working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 4468-48-8 [chemicalbook.com]

- 3. Alpha-phenylacetoacetonitrile | C10H9NO | CID 20547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4468-48-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | 120065-76-1 | Benchchem [benchchem.com]

- 7. mzCloud – Phenylacetoacetonitrile [mzcloud.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Phenylacetylcyanide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenylacetylcyanide, including its chemical identity and structure. Due to the limited availability of in-depth technical data and experimental protocols for Phenylacetylcyanide in publicly accessible literature, this guide also offers a detailed examination of its immediate precursor, Phenylacetonitrile (also known as Benzyl (B1604629) Cyanide). Understanding the synthesis and properties of Phenylacetonitrile is crucial for researchers working with or aiming to synthesize Phenylacetylcyanide.

Phenylacetylcyanide: Core Data

Chemical Identity and Structure

Phenylacetylcyanide, a derivative of phenylacetic acid, is an organic compound featuring a nitrile group attached to the carbonyl carbon of a phenylacetyl group.

CAS Number: 33472-02-5

Structure:

Currently, detailed experimental protocols, quantitative data, and specific biological pathways for Phenylacetylcyanide are not extensively documented in scientific literature. Therefore, the following sections will focus on its key precursor, Phenylacetonitrile, for which a wealth of technical information exists.

Phenylacetonitrile (Benzyl Cyanide): A Comprehensive Technical Overview

Phenylacetonitrile is a versatile reagent and a critical intermediate in the synthesis of numerous organic compounds, including pharmaceuticals, fragrances, and pesticides.[1][2]

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 140-29-4 | [1] |

| Molecular Formula | C₈H₇N | [2] |

| Molecular Weight | 117.15 g/mol | [2] |

| Appearance | Colorless to pale yellow oily liquid | [1] |

| Boiling Point | 233-234 °C | [2] |

| Melting Point | -24 °C | [2] |

| Density | 1.015 g/cm³ | [1] |

Experimental Protocols: Synthesis of Phenylacetonitrile

The synthesis of Phenylacetonitrile is well-established, with the Kolbe nitrile synthesis being a common method.[2] This involves the reaction of benzyl chloride with a cyanide salt.[1]

Protocol 1: Synthesis from Benzyl Chloride and Sodium Cyanide

This protocol details a standard laboratory procedure for the synthesis of Phenylacetonitrile.

Materials:

-

Benzyl chloride

-

Sodium cyanide

-

Catalyst (e.g., a phase-transfer catalyst)

-

Water

-

Petroleum ether

Procedure:

-

A mixture of benzyl chloride (0.005 mole), sodium cyanide (0.010 mole), and a catalytic amount of a suitable phase-transfer catalyst in acetonitrile (15 ml) is prepared.[3]

-

The reaction mixture is stirred at reflux for approximately 3 hours.[3]

-

Reaction completion is monitored by vapor-phase chromatographic analysis, confirming the consumption of benzyl chloride.[3]

-

Upon completion, the mixture is poured into water.[3]

-

The aqueous mixture is then extracted with petroleum ether to isolate the Phenylacetonitrile.[3]

Expected Yield:

-

This method can afford Phenylacetonitrile in yields of up to 82%.[3]

Quantitative Data: Reaction Yields

The following table summarizes the yield of Phenylacetonitrile from the reaction of α-bromotoluene with tris(dimethylamino)sulfonium cyanide.

| Reactant | Product | Yield (%) |

| α-bromotoluene | Benzyl cyanide | 95 |

| α-bromotoluene | Benzyl isocyanide (side product) | 5 |

Experimental Workflow and Logical Relationships

The synthesis of Phenylacetonitrile from Benzyl Chloride is a straightforward nucleophilic substitution reaction. The workflow can be visualized as follows:

Caption: Synthesis workflow for Phenylacetonitrile.

Reactivity and Further Synthesis

Phenylacetonitrile is a valuable intermediate due to the reactivity of the methylene (B1212753) bridge, which contains an active methylene unit.[1] This allows for a variety of subsequent reactions.

Hydrolysis to Phenylacetic Acid

Phenylacetonitrile can be hydrolyzed to form phenylacetic acid.[1][4] This reaction is typically carried out using a strong acid, such as sulfuric acid.[4]

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

A mixture of Phenylacetonitrile (6 moles), water (1150 cc), and commercial sulfuric acid (840 cc) is prepared in a round-bottom flask equipped with a mechanical stirrer and reflux condenser.[4]

-

The mixture is heated under reflux with stirring for three hours.[4]

-

After cooling slightly, the mixture is poured into cold water (2 L).[4]

-

The resulting phenylacetic acid is filtered off.[4]

-

The crude product is then purified by melting under water, washing with hot water, and subsequent distillation under reduced pressure.[4]

Expected Yield:

-

This procedure can yield practically pure phenylacetic acid with a yield of approximately 77.5%.[4]

The logical flow for this subsequent reaction can be visualized as:

Caption: Hydrolysis of Phenylacetonitrile to Phenylacetic Acid.

References

The Synthesis and Scientific Journey of 2-Phenylacetoacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylacetoacetonitrile, scientifically known as α-acetylphenylacetonitrile and commonly referred to as APAAN, is a nitrile compound of significant interest in both historical and contemporary organic chemistry. Its discovery dates back to the late 19th and early 20th centuries, with early preparations reported by Walther and Schickler in 1897 and Bodroux in 1910.[1] While its primary modern notoriety stems from its use as a controlled precursor in the illicit synthesis of phenylacetone (B166967) (P2P) and amphetamine-type stimulants, its versatile reactivity also positions it as a valuable intermediate in legitimate pharmaceutical and chemical synthesis.[1][2][3][4][5][6] This technical guide provides an in-depth exploration of the discovery, synthesis, properties, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

This compound is a crystalline solid at room temperature, with its physical and chemical properties summarized in the table below.[7][8]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO | [7][8][9][10] |

| Molecular Weight | 159.19 g/mol | [7][9][10] |

| Melting Point | 92-94 °C | [7][8][9][10] |

| Boiling Point | 284.68 °C (estimated) | [1][7] |

| Density | 1.1202 g/cm³ (estimated) | [7] |

| Appearance | Light yellow solid | [8][9] |

| Solubility | DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol (B145695): 15 mg/mL | [7][11] |

| CAS Number | 4468-48-8 | [1][2][7][9] |

Historical Synthesis

The classical and most well-documented synthesis of this compound is the Claisen condensation of benzyl (B1604629) cyanide with ethyl acetate (B1210297). This reaction is typically base-mediated, with sodium ethoxide or sodium amide being the most common catalysts.[1]

Experimental Protocol: Condensation of Benzyl Cyanide and Ethyl Acetate with Sodium Ethoxide

This procedure is adapted from the well-established method detailed in Organic Syntheses.[12]

Reagents:

-

Sodium metal

-

Absolute ethanol

-

Benzyl cyanide

-

Ethyl acetate

-

Glacial acetic acid

-

Ether

-

Methanol (B129727) (for recrystallization)

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, dissolve clean sodium metal (2.6 gram atoms) in absolute ethanol (700 cc).

-

Condensation: To the hot sodium ethoxide solution, add a mixture of pure benzyl cyanide (2 moles) and dry ethyl acetate (3 moles). Heat the mixture on a steam bath for two hours.

-

Isolation of the Sodium Salt: After cooling, the sodium salt of this compound precipitates. Collect the salt by filtration and wash with ether.

-

Formation of this compound: Dissolve the sodium salt in water at 0°C and precipitate the product by the slow addition of glacial acetic acid, keeping the temperature below 10°C.

-

Purification: Collect the crude product by suction filtration and wash with water. The product can be further purified by recrystallization from methanol to yield a tan-colored crystalline solid.[12]

Logical Workflow for the Synthesis of this compound

Caption: Classical synthesis of this compound.

Modern Synthetic Approaches

While the classical condensation method remains prevalent, modern organic synthesis has explored alternative routes to this compound and its derivatives. These methods often focus on improving yield, reducing hazardous waste, and employing more versatile catalysts. Some of these approaches include:

-

Alkylation of Benzyl Cyanide with Acetic Anhydride (B1165640): This method utilizes acetic anhydride in the presence of a base like sodium ethoxide to achieve the acylation of benzyl cyanide.

-

Ionic Liquid-Catalyzed Synthesis: The use of ionic liquids as catalysts in the reaction of substituted phenylacetonitriles with dimethyl carbonate offers a "green" alternative with mild reaction conditions and high yields.[13]

Spectroscopic Characterization

A comprehensive understanding of a molecule's structure and purity is paramount for its application in research and drug development. Spectroscopic techniques are essential for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.[14][15]

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups, such as the nitrile (C≡N) and carbonyl (C=O) stretching vibrations.[15]

-

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.[15][16]

While specific spectral data are available in various databases, a detailed analysis is beyond the scope of this guide. Researchers are encouraged to consult spectral databases such as those provided by ChemicalBook and PubChem for detailed information.[14][15]

Applications in Drug Development

Beyond its illicit applications, this compound serves as a versatile precursor in the synthesis of various pharmaceuticals. Its reactivity, stemming from the active methylene (B1212753) group and the nitrile functionality, allows for its elaboration into more complex molecular architectures.

Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

A significant legitimate application of this compound is in the synthesis of 2-arylpropionic acids, a class of compounds that includes widely used NSAIDs like ibuprofen (B1674241) and naproxen. The general synthetic strategy involves the alkylation of the α-carbon of a phenylacetonitrile (B145931) derivative, followed by hydrolysis of the nitrile to a carboxylic acid.

Proposed Synthetic Pathway to 2-Arylpropionic Acids

The following diagram illustrates a plausible synthetic route from a substituted phenylacetonitrile (a derivative of which could be this compound) to a 2-arylpropionic acid.

References

- 1. This compound | 120065-76-1 | Benchchem [benchchem.com]

- 2. CAS 4468-48-8: α-Acetylbenzeneacetonitrile | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Federal Register :: Designation of Alpha-Phenylacetoacetonitrile (APAAN), a Precursor Chemical Used in the Illicit Manufacture of Phenylacetone, Methamphetamine, and Amphetamine, as a List I Chemical [federalregister.gov]

- 5. researchgate.net [researchgate.net]

- 6. Designation of Alpha-Phenylacetoacetonitrile (APAAN), a Precursor Chemical Used in the Illicit Manufacture of Phenylacetone, Methamphetamine, and Amphetamine, as a List I Chemical. Final rule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 4468-48-8 [m.chemicalbook.com]

- 8. This compound | 4468-48-8 [chemicalbook.com]

- 9. This compound | C10H9NO - BuyersGuideChem [buyersguidechem.com]

- 10. 4468-48-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. CN101565388B - Preparation method of 2-aryl propionitrile compounds - Google Patents [patents.google.com]

- 14. This compound(4468-48-8) 1H NMR spectrum [chemicalbook.com]

- 15. Alpha-phenylacetoacetonitrile | C10H9NO | CID 20547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. mzCloud – Phenylacetoacetonitrile [mzcloud.org]

In-Depth Technical Guide to the Spectroscopic Data of alpha-Phenylacetoacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for alpha-phenylacetoacetonitrile (APAAN), a key intermediate in various chemical syntheses. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for alpha-phenylacetoacetonitrile, providing a valuable reference for its identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for alpha-Phenylacetoacetonitrile

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 7.20 - 7.65 | m | 5H | Aromatic protons (C₆H₅) |

| 11.7 | s | 1H | Methine proton (CH) |

| 2.35 | s | 3H | Methyl protons (CH₃) |

Solvent: Not specified in the available data, but likely CDCl₃ for similar organic compounds. Note: The methine proton is enolizable, and its chemical shift can be variable.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for alpha-Phenylacetoacetonitrile

| Chemical Shift (δ) [ppm] | Assignment |

| 195.2 | Carbonyl Carbon (C=O) |

| 135.2 | Quaternary Aromatic Carbon (C-ipso) |

| 129.2 | Aromatic Carbons (CH) |

| 128.8 | Aromatic Carbons (CH) |

| 127.5 | Aromatic Carbons (CH) |

| 116.5 | Nitrile Carbon (C≡N) |

| 46.8 | Methine Carbon (CH) |

| 25.1 | Methyl Carbon (CH₃) |

Solvent: Not specified in the available data, but likely CDCl₃.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for alpha-Phenylacetoacetonitrile

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2930 | Medium | Aliphatic C-H Stretch |

| ~2250 | Strong | Nitrile (C≡N) Stretch |

| ~1720 | Strong | Ketone (C=O) Stretch |

| ~1600, ~1490, ~1450 | Medium-Strong | Aromatic C=C Bending |

| ~1360 | Medium | CH₃ Bending |

| ~750, ~700 | Strong | Aromatic C-H Out-of-Plane Bending |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for alpha-Phenylacetoacetonitrile

| m/z | Relative Intensity | Assignment |

| 159 | Moderate | [M]⁺ (Molecular Ion) |

| 117 | High | [M - CH₂CO]⁺ |

| 90 | Low | [C₇H₆]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

Synthesis of alpha-Phenylacetoacetonitrile

A common and effective method for the synthesis of alpha-phenylacetoacetonitrile is the condensation of benzyl (B1604629) cyanide with ethyl acetate (B1210297) using a strong base such as sodium ethoxide.[1] A detailed procedure can be adapted from established literature, such as the one described in Organic Syntheses.[1]

Materials:

-

Benzyl cyanide

-

Ethyl acetate

-

Sodium metal

-

Absolute ethanol (B145695)

-

Diethyl ether

-

Acetic acid

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, sodium metal is dissolved in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.

-

Reaction: To the stirred solution of sodium ethoxide, a mixture of benzyl cyanide and ethyl acetate is added dropwise at a controlled temperature. After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the completion of the condensation reaction.

-

Workup: The reaction mixture is cooled and then poured into a mixture of ice and water. The aqueous solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the crude product.

-

Extraction and Purification: The crude product is extracted with an organic solvent such as diethyl ether. The organic layer is washed with water and a saturated sodium bicarbonate solution, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure to yield the crude alpha-phenylacetoacetonitrile.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to obtain a crystalline solid.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of purified alpha-phenylacetoacetonitrile is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

-

¹³C NMR Parameters:

-

Number of scans: 1024 or more, depending on the sample concentration

-

Relaxation delay: 2-5 seconds

-

Proton decoupling is applied to obtain a spectrum with single lines for each carbon atom.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of alpha-phenylacetoacetonitrile is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

A background spectrum of the empty sample compartment or the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

3. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of alpha-phenylacetoacetonitrile is prepared in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

-

Instrumentation: Mass spectral data is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

GC Parameters:

-

Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms).

-

Injector temperature: 250 °C

-

Oven temperature program: Start at a lower temperature (e.g., 50-100 °C), ramp up to a higher temperature (e.g., 250-280 °C).

-

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-400.

-

Ion source temperature: 200-230 °C.

-

Visualizations

Caption: Workflow for the synthesis and spectroscopic characterization of alpha-phenylacetoacetonitrile.

References

The Versatile Reactivity of 2-Phenylacetoacetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylacetoacetonitrile, also known as α-acetylphenylacetonitrile (APAAN), is a highly versatile synthetic intermediate characterized by the presence of a nitrile, a ketone, and an active methylene (B1212753) group.[1] This unique combination of functional groups imparts a rich and varied reactivity profile, making it a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules.[1] This technical guide provides a comprehensive overview of the reactivity of this compound with various functional groups, supported by experimental data and detailed protocols.

Core Reactivity

The reactivity of this compound is primarily governed by three key features:

-

The Acidic α-Hydrogen: The hydrogen atom on the carbon situated between the phenyl, cyano, and acetyl groups is highly acidic. This is due to the electron-withdrawing nature of the adjacent nitrile and ketone functionalities, which stabilize the resulting carbanion.[1] This acidity allows for a wide range of reactions involving deprotonation and subsequent nucleophilic attack.

-

The Electrophilic Carbonyl Carbon: The ketone group provides an electrophilic site susceptible to attack by various nucleophiles.

-

The Nitrile Group: The cyano group can undergo hydrolysis to form amides or carboxylic acids, or it can participate in cyclization reactions.

Reactions at the α-Position

The high acidity of the α-hydrogen makes this position the primary site for a variety of C-C bond-forming reactions.

Alkylation and Acylation

Deprotonation of the α-carbon with a suitable base generates a potent nucleophile that can react with various electrophiles.

-

Alkylation: Reaction with alkyl halides or other alkylating agents introduces an alkyl group at the α-position. This is a common strategy for synthesizing α-substituted phenylacetonitriles.[1] The C-alkylation of active methylene compounds using alcohols has also been reported as a method to synthesize α-substituted phenylacetonitriles from α-phenylacetoacetonitrile.[1]

-

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides results in the formation of a β-dicarbonyl compound. For instance, acylation with acetic anhydride (B1165640) can be a pathway to an enol acetate, which can serve as a precursor in further syntheses.[1]

Condensation Reactions

The active methylene group of this compound readily participates in condensation reactions with aldehydes and ketones.

-

Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.[2] this compound can serve as the active methylene component, reacting with various carbonyl compounds to form α,β-unsaturated products after a dehydration step.[1][2] The reaction is a cornerstone for C-C bond formation and is pivotal in the synthesis of substituted styrenes and other complex molecules.[3] Aldehydes are generally more reactive than ketones in this condensation.[2]

Reactions Involving the Carbonyl and Nitrile Groups

The ketone and nitrile functionalities of this compound are key to its utility in synthesizing a diverse array of heterocyclic compounds and other functionalized molecules.

Hydrolysis

Under acidic conditions, both the nitrile and the acetyl groups of this compound can be hydrolyzed.

-

Acid-Catalyzed Hydrolysis to Phenylacetone (B166967) (P2P): A significant and well-documented reaction is the conversion of this compound to phenylacetone.[1][4] This transformation is typically achieved through hydrolysis with a strong acid like sulfuric or phosphoric acid.[4] The reaction proceeds through the initial hydrolysis of the nitrile group to a carboxylic acid, forming a β-keto acid intermediate (phenylacetoacetic acid).[1] This intermediate then readily undergoes decarboxylation to yield phenylacetone.[1]

Reduction

The ketone and nitrile groups can be selectively reduced depending on the reducing agent and reaction conditions.[1]

-

Reduction of the Ketone: The ketone can be reduced to a secondary alcohol, yielding 3-hydroxy-2-phenylbutanenitrile.[1] Reagents such as baker's yeast and diisobutylaluminium hydride (DIBAL-H) have been used for the reduction of α-cyanoketones.[1] Asymmetric transfer hydrogenation can lead to the formation of chiral β-hydroxy carbonitriles with high enantioselectivity.[1]

-

Reduction of the Nitrile: The nitrile group can be reduced to a primary amine.

Cyclization Reactions

This compound is a valuable precursor for the synthesis of various heterocyclic systems.

-

Gewald Aminothiophene Synthesis: This is a one-pot, multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1] The reaction involves the condensation of a ketone (in this case, the ketone functionality of this compound), an α-activated nitrile (the nitrile functionality of the same molecule), and elemental sulfur in the presence of a base.[1][5] The mechanism is thought to begin with a Knoevenagel condensation.[1][6]

-

Synthesis of Pyridines: Through condensation reactions, this compound can be used as a starting material for the construction of substituted pyridine (B92270) rings, which are important scaffolds in medicinal chemistry.[1]

Quantitative Data Summary

| Reaction Type | Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference |

| Hydrolysis | This compound | Concentrated H₂SO₄ | -10°C to below 20°C | Phenylacetone | 77-86% | [4] |

| Alkylation | Phenylacetonitrile, Benzyl (B1604629) alcohol | KOtBu | 120°C, Toluene | α-alkylated arylacetonitriles | Up to 99% | [7] |

| Condensation | Phenylacetonitrile, Ethyl acetate | Sodium ethoxide | Reflux | α,γ-Diphenylacetoacetonitrile | - | [8] |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur | Base | - | 2-Aminothiophene | - | [5][9] |

| Asymmetric Reduction | α-Substituted-β-keto carbonitriles | - | DKR-ATH | β-Hydroxy carbonitriles | 94-98% | [1] |

Experimental Protocols

Protocol 1: Synthesis of Phenylacetone via Hydrolysis of this compound[5]

-

Place 350 ml of concentrated sulfuric acid in a 3000 ml flask and cool the flask to -10°C.

-

Slowly add 188-206 g (1.2-1.3 moles) of moist α-phenylacetoacetonitrile to the cooled sulfuric acid with shaking, ensuring the temperature is maintained below 20°C. (Note: If using pure, dry α-phenylacetoacetonitrile, add half its weight in water).

-

After the addition is complete, allow the reaction mixture to stand for a period of time, then pour it over cracked ice.

-

Separate the resulting phenylacetone layer. The product can be further purified by vacuum distillation, collecting the fraction boiling at 108-114°C/20-22mmHg.

Protocol 2: Base-Mediated Condensation of Benzyl Cyanide with Ethyl Acetate to form this compound[12]

-

Prepare a solution of sodium ethoxide from 60 g (2.6 gram atoms) of clean sodium and 700 cc of absolute alcohol in a 2-liter round-bottomed flask equipped with a reflux condenser.

-

To the hot solution, add a mixture of 234 g (2 moles) of pure benzyl cyanide and 264 g (3 moles) of dry ethyl acetate.

-

Thoroughly shake the mixture and heat it on a steam bath for two hours, then let it stand overnight.

-

The next day, break up any lumps with a wooden rod and cool the mixture in a freezing mixture to -10°C for two hours.

-

Collect the precipitated sodium salt on a Büchner funnel and wash it four times with 250-cc portions of ether.

-

Dissolve the ether-wet sodium salt in 1.3 liters of distilled water at room temperature and cool the solution to 0°C.

-

Precipitate the nitrile by slowly adding 90 cc of glacial acetic acid with vigorous shaking, keeping the temperature below 10°C.

-

Separate the precipitate by suction filtration and wash it four times with 250-cc portions of water. The resulting moist cake is α-phenylacetoacetonitrile.

Visualizations

Logical Relationship: Reactivity of this compound

Caption: Key reactivity pathways of this compound.

Experimental Workflow: Synthesis of Phenylacetone

Caption: Experimental workflow for phenylacetone synthesis.

Conclusion

This compound is a multifaceted chemical entity with a broad spectrum of reactivity. Its active methylene group, ketone, and nitrile functionalities provide multiple avenues for synthetic transformations, making it an indispensable tool for medicinal chemists and organic synthesists. The ability to readily undergo alkylation, acylation, condensation, hydrolysis, and cyclization reactions allows for the construction of a vast library of complex organic molecules, including important pharmaceutical intermediates. A thorough understanding of its reactivity is crucial for leveraging its full potential in drug discovery and development.

References

- 1. This compound | 120065-76-1 | Benchchem [benchchem.com]

- 2. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Gewald Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Keto-Enol Tautomerism of α-Phenylacetoacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism of α-phenylacetoacetonitrile (APAAN), a molecule of significant interest in synthetic chemistry and as a precursor in drug development. While direct quantitative data for APAAN is limited in the available scientific literature, this document draws upon established principles of tautomerism and data from closely related analogs to provide a thorough understanding of its expected behavior. The guide details the underlying principles, the profound influence of the solvent environment on the tautomeric equilibrium, and a robust experimental protocol for its quantitative determination using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving a chemical equilibrium between a "keto" form (containing a ketone) and an "enol" form (containing a hydroxyl group adjacent to a carbon-carbon double bond). This equilibrium is a dynamic process involving the migration of a proton and the rearrangement of bonding electrons. For α-phenylacetoacetonitrile, the equilibrium is established between the keto tautomer (3-oxo-2-phenylbutanenitrile) and the corresponding (Z)- and (E)-enol tautomers. The enol form can be stabilized by intramolecular hydrogen bonding, forming a quasi-six-membered ring, and by conjugation of the double bond with the phenyl ring and the nitrile group.

The Tautomeric Equilibrium of α-Phenylacetoacetonitrile

The position of the keto-enol equilibrium is highly sensitive to the surrounding chemical environment, particularly the solvent. The interplay of solvent polarity, hydrogen bonding capabilities, and steric effects dictates the relative stability of the keto and enol tautomers.

The choice of solvent has a profound impact on the ratio of keto to enol forms at equilibrium. Generally, polar solvents tend to stabilize the more polar keto tautomer, while non-polar solvents favor the less polar, intramolecularly hydrogen-bonded enol form.

Table 1: Expected Solvent Effects on the Keto-Enol Equilibrium of α-Phenylacetoacetonitrile and Tautomeric Ratios of Analogous Compounds

| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer for α-Phenylacetoacetonitrile | Analogous Compound | % Enol (in analogous compound) | Keq ([Enol]/[Keto]) (in analogous compound) |

| Chloroform-d (B32938) (CDCl3) | 4.8 | Keto | Ethyl Acetoacetate | ~8% | ~0.09 |

| Acetone-d6 | 20.7 | Keto | Ethyl Acetoacetate | ~12% | ~0.14 |

| Dimethyl sulfoxide-d6 (DMSO-d6) | 46.7 | Keto | Ethyl Acetoacetate | ~16% | ~0.19 |

Data for analogous compounds are representative and serve to illustrate the general trend. Actual values for α-phenylacetoacetonitrile may vary.

Experimental Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the quantitative analysis of keto-enol tautomerism. The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the distinct observation and integration of signals corresponding to each tautomer.

Objective: To determine the keto-enol equilibrium constant (Keq) of α-phenylacetoacetonitrile in various deuterated solvents by ¹H NMR spectroscopy.

Materials:

-

α-Phenylacetoacetonitrile (high purity)

-

Deuterated solvents (e.g., CDCl3, Acetone-d6, DMSO-d6)

-

5 mm NMR tubes

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of α-phenylacetoacetonitrile.

-

Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum for each sample.

-

Key acquisition parameters:

-

Pulse Angle: A 30° or 45° pulse is recommended to ensure quantitative measurements.

-

Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation between scans. A d1 of 30 seconds is generally sufficient.

-

Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Carefully phase the spectrum and perform baseline correction to ensure accurate integration.

-

-

Signal Assignment and Integration:

-

Identify the characteristic signals for the keto and enol tautomers. Based on spectra of analogous compounds, the following assignments are expected:

-

Keto Form:

-

Methine proton (-CH(Ph)CN): A singlet.

-

Methyl protons (-COCH3): A singlet.

-

-

Enol Form:

-

Vinyl proton (=C(OH)CH3): A singlet.

-

Enolic hydroxyl proton (-OH): A broad singlet, often at a downfield chemical shift.

-

-

-

Integrate the well-resolved signals corresponding to the methine proton of the keto form and the vinyl proton of the enol form.

-

-

Calculation of Equilibrium Constant (Keq):

-

The equilibrium constant is calculated as the ratio of the integrated area of the enol signal to the integrated area of the keto signal.

-

Keq = Integral (Enol vinyl proton) / Integral (Keto methine proton)

-

-

The percentage of each tautomer can be calculated as follows:

-

% Enol = [Integral (Enol) / (Integral (Enol) + Integral (Keto))] x 100

-

% Keto = [Integral (Keto) / (Integral (Enol) + Integral (Keto))] x 100

-

-

Visualizations

Note: The image source in the DOT script is a placeholder and would need to be replaced with actual chemical structure images for rendering.

Caption: Keto-enol equilibrium of α-phenylacetoacetonitrile.

Caption: Experimental workflow for NMR analysis of tautomerism.

Conclusion

The keto-enol tautomerism of α-phenylacetoacetonitrile is a critical aspect of its chemical behavior, with significant implications for its reactivity and use in drug development. While direct quantitative data for this specific compound remains to be extensively published, a robust understanding can be derived from the study of analogous molecules. The solvent environment is a key determinant of the tautomeric equilibrium, and ¹H NMR spectroscopy provides a reliable and precise method for its quantitative characterization. The experimental protocol and workflows detailed in this guide offer a solid foundation for researchers to investigate the tautomeric properties of α-phenylacetoacetonitrile and related compounds, facilitating a deeper understanding of their chemical nature and potential applications.

References

The Solubility and Stability of 2-Phenylacetoacetonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of 2-Phenylacetoacetonitrile (α-acetylphenylacetonitrile), a key intermediate in the synthesis of various pharmaceuticals. Understanding these fundamental physicochemical properties is critical for optimizing reaction conditions, purification processes, formulation development, and ensuring the quality and shelf-life of both the intermediate and the final active pharmaceutical ingredient (API).

Solubility Profile

This compound is a white to light yellow crystalline solid. Its solubility is a crucial factor in its handling, reaction kinetics, and purification. The compound exhibits good solubility in a range of common organic solvents but has limited solubility in water.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents.

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Ethanol | 15 | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 25 | Not Specified |

| Dimethylformamide (DMF) | 30 | Not Specified |

| DMF:PBS (pH 7.2) (1:7) | 0.12 | Not Specified |

| Acetone | Relatively Soluble | Not Specified |

| Methanol (B129727) | Relatively Soluble | Not Specified |

| Water | Limited / Insoluble | Not Specified |

Note: "Not Specified" indicates that the temperature was not defined in the source literature. It is generally assumed to be at or near room temperature.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for determining the precise solubility of this compound in a specific solvent at a controlled temperature.

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., ethanol, methanol, acetone)

-

Scintillation vials with tight-fitting caps

-

Temperature-controlled orbital shaker or water bath

-

Syringe filters (0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume of the selected solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. Record the dilution factor.

-

-

Concentration Analysis:

-

Analyze the diluted sample using a validated and calibrated HPLC or GC method to determine the precise concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Caption: Workflow for the experimental determination of solubility.

Stability Profile

This compound is a relatively stable compound under standard laboratory conditions, making it suitable for handling and storage.[1] However, its stability is influenced by several factors, including temperature, pH, and exposure to light and oxidizing agents. The presence of both a nitrile and a ketone functional group dictates its reactivity and potential degradation pathways.[1]

Key Stability Concerns

-

Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of 2-phenylacetoacetamide and subsequently 2-phenylacetoacetic acid.[1] The latter can then undergo decarboxylation to form phenylacetone (B166967) (P2P).

-

Incompatibility: The compound should be stored separately from strong acids, bases, and oxidizing agents to prevent potentially hazardous reactions.[1]

-

Moisture Sensitivity: Due to the risk of hydrolysis, it is recommended to store this compound in a tightly sealed container to protect it from moisture.[1]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. The following protocols are adapted from established methods for related compounds and are suitable for investigating the stability of this compound.

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Acetonitrile (B52724) or methanol (HPLC grade)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Controlled temperature oven

-

Photostability chamber (as per ICH Q1B guidelines)

-

Validated stability-indicating HPLC method

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep the mixture at 60°C.

-

Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, and 24 hours).

-

Neutralize the samples with 0.1 M NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the mixture at 40°C.

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 12 hours).

-

Neutralize the samples with 0.1 M HCl before HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the mixture at room temperature.

-

Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, and 24 hours).

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a controlled temperature oven at 80°C.

-

Withdraw samples at specified time points (e.g., 24, 48, and 72 hours).

-

Prepare solutions of the samples for HPLC analysis.

-

-

Photodegradation:

-

Expose a solution of the compound (e.g., 0.1 mg/mL in acetonitrile) to a calibrated light source as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze samples at appropriate time intervals.

-

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways

The primary degradation pathway for this compound is hydrolysis, which can be catalyzed by both acid and base. The following diagram illustrates the logical relationship of this degradation.

Caption: Primary hydrolysis degradation pathway of this compound.

Analytical Methods for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound and the formation of its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Recommended HPLC Method Parameters (Starting Point)

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 220 nm)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Note: This is a generic method and will likely require optimization and validation for the specific application to ensure adequate separation of all potential degradation products from the parent compound.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of this compound. The provided data and experimental protocols will aid researchers, scientists, and drug development professionals in the effective handling, utilization, and characterization of this important chemical intermediate. A thorough understanding and investigation of its solubility and stability are paramount for the development of robust and reliable manufacturing processes and the assurance of final product quality.

References

2-Phenylacetoacetonitrile material safety data sheet

An In-depth Technical Guide to the Material Safety Data Sheet for 2-Phenylacetoacetonitrile

Substance Identification

This compound, also known as α-acetylphenylacetonitrile (APAAN), is an organic compound utilized as a precursor and analytical reference standard in the synthesis of various substances, including amphetamines.[1] Its chemical structure features a phenyl group and an acetyl group attached to the same carbon as a nitrile. Due to its applications, it is classified as a List I chemical by the Drug Enforcement Administration (DEA), indicating its use in the illicit manufacture of controlled substances.[2]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | α-acetyl-benzeneacetonitrile, APAAN, Alpha-Phenylacetoacetonitrile[3][4] |

| CAS Number | 4468-48-8[4] |

| Molecular Formula | C10H9NO[5][6] |

| Molecular Weight | 159.18 g/mol [5][7] |

| EC Number | 224-737-4[4][5] |

| DEA Code Number | 8512[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[2][4] It is also known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[2][4] The toxicological properties of this material have not been fully investigated, warranting cautious handling at all times.[3]

GHS Hazard Classification Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation[2][4] |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation[2] |

Signal Word:Warning [4]

Pictograms

(Pictograms would be displayed here in a full MSDS, typically the GHS07 exclamation mark)

Physical and Chemical Properties

| Property | Value |

| Physical State | Crystalline Solid, Powder[3][6] |

| Color | Off-white to light yellow[1][3] |

| Melting Point | 92-94 °C[1][5][6] |

| Boiling Point | ~284.68 °C (rough estimate)[6] |

| Solubility | DMF: 30 mg/mlDMSO: 25 mg/mlEthanol: 15 mg/mlLimited solubility in water[6] |

| Storage Temperature | -20°C Freezer[5][6] |

Toxicological Data

The toxicity of this compound is significant, with severe effects possible from exposure. Poisoning by nitriles can present symptoms similar to those of hydrogen cyanide poisoning.[8][9] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx) and cyanide (CN⁻).[1]

| Route of Exposure | Species | Value |

| Intraperitoneal | Mouse (mus) | LD50: 200 mg/kg[6] |

Experimental Protocols: Emergency Procedures

Strict adherence to established protocols is critical when handling this compound to mitigate exposure and injury.

First Aid Measures

Immediate medical attention is often required following exposure. Symptoms of poisoning may be delayed, necessitating medical observation for at least 48 hours after an accident.[4]

-

General Advice: Treat symptomatically and supportively.[3] Move the victim out of the danger zone.

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

References

- 1. This compound | 4468-48-8 [chemicalbook.com]

- 2. Alpha-phenylacetoacetonitrile | C10H9NO | CID 20547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. This compound | C10H9NO - BuyersGuideChem [buyersguidechem.com]

- 6. 4468-48-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 120065-76-1 | Benchchem [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. sdfine.com [sdfine.com]

Theoretical Studies on alpha-Phenylacetoacetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

alpha-Phenylacetoacetonitrile, also known as 2-phenylacetoacetonitrile or APAAN, is a crystalline organic compound with the molecular formula C₁₀H₉NO.[1] Its chemical structure features a phenyl group and an acetyl group attached to the same carbon atom, which also bears a nitrile functional group. This unique arrangement of functional groups imparts significant reactivity, making it a versatile precursor in organic synthesis.[2]

Historically, APAAN has been a subject of interest due to its utility in the synthesis of phenylacetone (B166967) (P2P), a direct precursor to amphetamine and methamphetamine.[3][4] This has led to its classification as a controlled or listed chemical in many jurisdictions.[3] Beyond its controversial applications, the chemistry of APAAN is of academic and industrial interest for the synthesis of other chemical entities.

This guide will delve into the known physicochemical properties of APAAN, provide detailed experimental procedures for its synthesis, and explore the framework for its theoretical investigation using computational chemistry methods.

Physicochemical Properties of alpha-Phenylacetoacetonitrile

A summary of the key physicochemical properties of APAAN is presented in Table 1. This data is crucial for its handling, purification, and characterization in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.19 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 92-94 °C | [1] |

| Boiling Point | 284.68 °C (estimate) | [1] |

| Density | 1.1202 g/cm³ (estimate) | [1] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (25 mg/ml), Ethanol (B145695) (15 mg/ml). Limited solubility in water. | [1] |

| CAS Number | 4468-48-8 | [1] |

Theoretical Studies: A Methodological Overview

While specific computational studies detailing the quantum chemical properties of alpha-phenylacetoacetonitrile are not prevalent in the reviewed literature, Density Functional Theory (DFT) stands as a powerful and appropriate tool for such an investigation. A theoretical study of APAAN would provide valuable insights into its electronic structure, reactivity, and vibrational spectroscopy.

Computational Methodology

A typical computational study on APAAN would involve the following steps:

-

Geometry Optimization: The three-dimensional structure of the APAAN molecule would be optimized to find its lowest energy conformation. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

-

Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed. These calculations not to only confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) but also to predict the infrared (IR) and Raman spectra of the molecule.

-

Electronic Structure Analysis: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Orbital Visualization: The shapes of the HOMO, LUMO, and other relevant molecular orbitals can be visualized to understand the regions of the molecule involved in electron donation and acceptance.

-

Reactivity Descriptors: Various chemical reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

The following diagram illustrates a typical workflow for a DFT study of a molecule like APAAN.

Experimental Protocols: Synthesis of alpha-Phenylacetoacetonitrile

The most common and well-documented method for the synthesis of alpha-phenylacetoacetonitrile is the Claisen condensation of benzyl (B1604629) cyanide with ethyl acetate (B1210297) in the presence of a strong base, such as sodium ethoxide.

Synthesis via Condensation of Benzyl Cyanide and Ethyl Acetate

This protocol is adapted from established literature procedures.

Materials:

-

Benzyl cyanide

-

Ethyl acetate (anhydrous)

-

Sodium metal

-

Absolute ethanol

-

Glacial acetic acid

-

Dichloromethane (for extraction, optional)

-

Water

-

Ice

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with a heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Beakers and graduated cylinders

Procedure:

-

Preparation of Sodium Ethoxide: In a dry round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.0 equivalent) in absolute ethanol under gentle reflux to prepare a solution of sodium ethoxide.

-

Reaction Mixture: To the hot sodium ethoxide solution, add a mixture of benzyl cyanide (1.0 equivalent) and anhydrous ethyl acetate (1.5 equivalents).

-

Condensation: Heat the reaction mixture under reflux with stirring for approximately one hour. A white precipitate of the sodium salt of APAAN should form.

-

Isolation of the Sodium Salt (Optional): After cooling, the sodium salt can be collected by filtration, washed with ether, and dried.

-

Hydrolysis and Precipitation: The reaction mixture (or the isolated sodium salt dissolved in water) is cooled in an ice bath. The APAAN is then precipitated by the slow addition of glacial acetic acid until the solution is acidic.

-

Isolation and Purification: The precipitated alpha-phenylacetoacetonitrile is collected by suction filtration, washed thoroughly with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as methanol (B129727) or ethanol.

The following diagram illustrates the synthesis pathway.

Applications in Drug Development and Research

While APAAN is primarily known as a precursor, its chemical functionalities could be exploited in the synthesis of more complex molecules with potential biological activity. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ketone functionality allows for a variety of condensation and alkylation reactions. These reactions open up pathways to a diverse range of chemical scaffolds that could be explored in drug discovery programs. For instance, the core structure of APAAN is related to various compounds with biological activities, and its derivatives could be investigated for their potential as enzyme inhibitors or receptor ligands.

Conclusion

alpha-Phenylacetoacetonitrile is a chemically significant molecule with well-established synthetic routes. This guide has provided a detailed overview of its known physicochemical properties and a practical protocol for its synthesis. Although specific theoretical studies on APAAN are lacking in the current literature, the framework for such investigations using computational methods like DFT is well-understood and offers a promising avenue for future research. A thorough computational analysis of APAAN would provide a deeper understanding of its electronic structure and reactivity, which could aid in the development of novel synthetic methodologies and potentially new applications in medicinal chemistry. It is hoped that this guide will serve as a valuable resource for researchers and professionals working with this important chemical intermediate.

References

Methodological & Application

Synthesis of 2-Phenylacetoacetonitrile from Benzyl Cyanide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-phenylacetoacetonitrile, a key intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1] The primary method described is the base-mediated condensation of benzyl (B1604629) cyanide with ethyl acetate.[2][3] This process, a variation of the Claisen condensation, offers a reliable route to this versatile chemical building block. Safety precautions, reagent specifications, and detailed procedural steps are outlined to ensure reproducibility and high yields. The significance of this compound as a precursor, particularly in the synthesis of phenylacetone (B166967) (P2P), has led to its regulation as a List I chemical by the DEA.[4][5]

Introduction

This compound, also known as α-acetylphenylacetonitrile or APAAN, is a valuable intermediate in organic synthesis. Its structure, incorporating a nitrile, a ketone, and an activated methylene (B1212753) group, allows for a variety of subsequent chemical transformations.[3] A common and well-established method for its preparation involves the acylation of benzyl cyanide with an acylating agent, typically ethyl acetate, in the presence of a strong base such as sodium ethoxide or sodium amide.[2][3] This reaction proceeds through the formation of a carbanion at the benzylic position, which then acts as a nucleophile.

Reaction and Mechanism